![molecular formula C10H17N3O B1381928 {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine CAS No. 1513085-25-0](/img/structure/B1381928.png)
{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine” is a chemical compound with the molecular weight of 209.29 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H19N3O/c1-14(2)6-3-7-15-11-9-13-5-4-10(11)8-12/h4-5,9H,3,6-8,12H2,1-2H3 . This indicates that the compound has a molecular structure with 11 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
“{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine” is a liquid at room temperature . It has a molecular weight of 209.29 .Scientific Research Applications
Synthesis and Characterization
- A series of novel Schiff bases of 3-aminomethyl pyridine, including derivatives related to the query compound, were synthesized and characterized through spectroscopic methods. These compounds were evaluated for anticonvulsant activity, showing promising results in seizure protection models (Pandey & Srivastava, 2011).
Imaging and Photocytotoxicity
- Iron(III) complexes incorporating derivatives of the query compound demonstrated unprecedented photocytotoxicity under red light, indicating potential applications in cancer therapy. These complexes showed significant uptake in the nucleus of HeLa and HaCaT cells and interacted with DNA to generate reactive oxygen species, leading to apoptosis (Basu et al., 2014).
Metal Recognition and Cellular Imaging
- Fluoroionophores based on diamine-salicylaldehyde derivatives, structurally related to the query compound, exhibited specific chelation with metal ions such as Zn+2. These compounds showed potential for cellular metal staining, which could be useful in fluorescence and ratio fluorescence methods for biological studies (Hong et al., 2012).
Memory Enhancement
- Derivatives of the query compound were synthesized and evaluated for their effects on memory enhancement in mice. Results indicated significant improvement in memory abilities, suggesting potential applications in cognitive disorders (Li Ming-zhu, 2007).
Safety And Hazards
properties
IUPAC Name |
2-[4-(aminomethyl)pyridin-3-yl]oxy-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13(2)5-6-14-10-8-12-4-3-9(10)7-11/h3-4,8H,5-7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNYXDUQHYONIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CN=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)
![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)
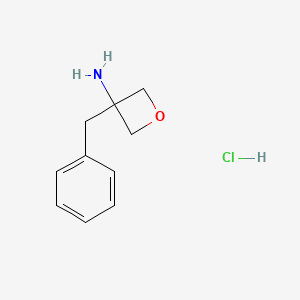
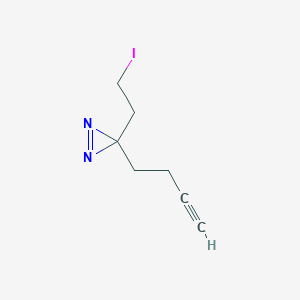
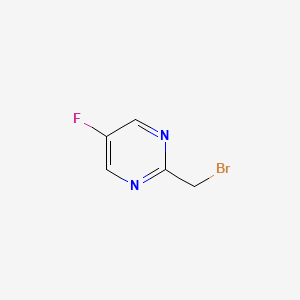
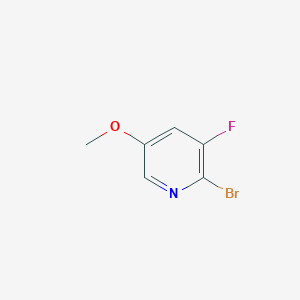

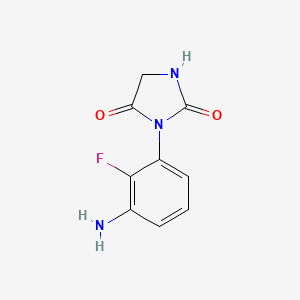
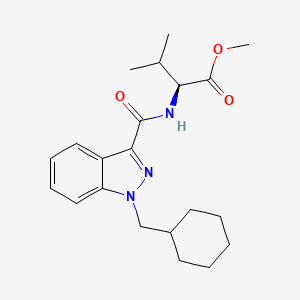
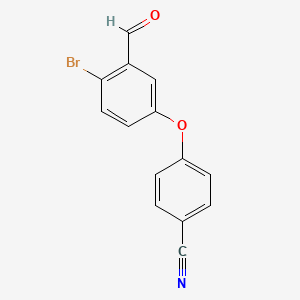
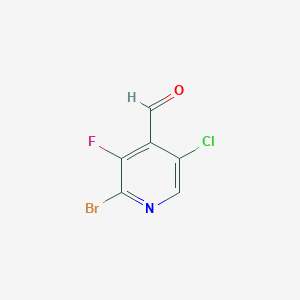
![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)
